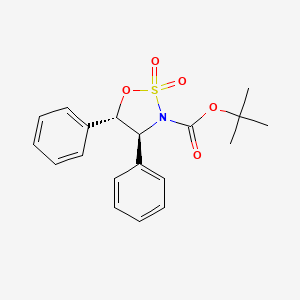

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Description

This compound is a chiral oxathiazolidine derivative featuring a sulfone (2,2-dioxide) group and a tert-butyl carbamate moiety. Its (4S,5S) stereochemistry is critical for applications in asymmetric synthesis, particularly as a building block for macrolide antibiotics . The sulfone group enhances stability and polarity, distinguishing it from non-sulfonated analogs like oxazolidinones.

Properties

Molecular Formula |

C19H21NO5S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

tert-butyl (4S,5S)-2,2-dioxo-4,5-diphenyloxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C19H21NO5S/c1-19(2,3)24-18(21)20-16(14-10-6-4-7-11-14)17(25-26(20,22)23)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17-/m0/s1 |

InChI Key |

JDAQQQAWXWYTJM-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@@H](OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide groups. Common oxidizing agents used in this reaction include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of oxidizing agent and solvent, as well as reaction parameters such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs. Purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove the dioxide groups, converting the compound back to its original form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate; solvents such as dichloromethane or acetonitrile.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran.

Substitution: Electrophiles such as halogens, nitro groups; catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.

Scientific Research Applications

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects.

Comparison with Similar Compounds

Diastereomers and Optical Isomers

- (4R,5S)-Diastereomer : Synthesized under similar conditions (di-tert-butyl dicarbonate, DMAP, 20°C in dichloromethane) but differs in stereochemistry at C3. The (4R,5S) configuration is used to produce (1R,2R)-pseudoephenamine, a precursor for chiral ligands .

- (4S,5R)-Isomer : Listed in catalogs (CAS 1293372-65-2) as an optical isomer with distinct physicochemical properties, such as molecular weight (375.44 g/mol) and solubility .

Key Differences :

| Parameter | (4S,5S)-Isomer | (4R,5S)-Diastereomer | (4S,5R)-Isomer |

|---|---|---|---|

| Stereochemistry | 4S,5S | 4R,5S | 4S,5R |

| Molecular Weight (g/mol) | 375.44 (analogous to [6]) | 375.44 | 375.44 |

| Application | Antibiotic intermediates | Chiral ligand precursors | Not explicitly reported |

Oxazolidinone Analogs

- (4S,5R)-4,5-Diphenyl-2-oxazolidinone: A structurally related compound lacking the sulfur and sulfone groups. It has a lower molecular weight (239.26 g/mol) and is priced at ¥18,700/g .

- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: Another analog with an oxazole ring, highlighting the role of heterocyclic variations in modulating reactivity and biological activity .

Biological Activity

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- CAS Number : 1207294-92-5

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrate that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is attributed to the presence of phenolic groups in its structure which enhance electron donation capabilities.

Anticancer Properties

Studies have shown that this compound possesses anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.6 | Induction of apoptosis |

| MCF-7 | 12.3 | Inhibition of cell proliferation |

| A549 | 18.0 | Cell cycle arrest at G1 phase |

The mechanism involves the activation of caspase pathways leading to apoptosis and the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. The compound significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a model of acute inflammation.

Case Studies

- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment.

- Case Study on Oxidative Stress : Another investigation focused on its antioxidant potential revealed that treatment with this compound led to a significant decrease in malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.